Azido-PEG9-amine, CAS 1207714-69-9, is a discrete (monodisperse) polyethylene glycol (PEG) derivative featuring two distinct, chemically addressable functional groups: a primary amine (-NH2) and an azide (-N3). As a monodisperse compound, every molecule has an exact and identical chain length of nine ethylene glycol units, eliminating the molecular weight heterogeneity found in conventional polydisperse PEG reagents. This structural precision, combined with the orthogonal reactivity of the amine group for amidation and the azide group for bio-orthogonal 'click' chemistry, makes it a critical tool for constructing well-defined antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular structures where precise linker length and composition are paramount.
Substituting Azido-PEG9-amine with seemingly similar alternatives introduces critical process and performance risks. Using polydisperse (mixed-length) PEG reagents, a common cost-saving measure, results in heterogeneous final conjugates, complicating purification, characterization, and regulatory approval, and can lead to unpredictable pharmacokinetics. Similarly, altering the discrete chain length (e.g., substituting with Azido-PEG4-amine or Azido-PEG12-amine) is not a minor modification; it directly impacts the conjugate's solubility, stability, and steric profile. For antibody-drug conjugates (ADCs), even a small change in PEG length can significantly alter plasma clearance and in vivo efficacy, making a different-length analog an entirely new chemical entity from a performance standpoint.
Azido-PEG9-amine is a monodisperse compound with a Polydispersity Index (PDI) of 1.0, meaning it consists of a single chemical structure with a precise molecular weight. In contrast, standard PEG reagents are polydisperse (PDI > 1.0), comprising a mixture of various chain lengths. This fundamental difference is directly observable in mass spectrometry, where a monodisperse PEG shows a single major peak, while a polydisperse PEG shows a distribution of peaks. The use of a monodisperse linker is critical for manufacturing consistency, as it yields a homogeneous final product that is easier to characterize analytically, a key advantage for regulatory submissions and ensuring batch-to-batch reproducibility.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Polydisperse PEG Reagents (> 1.0) |
| Quantified Difference | Discrete molecular entity vs. a statistical mixture of lengths |
| Conditions | Standard material characterization (e.g., Mass Spectrometry, GPC). |
This ensures the production of a single, well-defined conjugate rather than a heterogeneous mixture, which is critical for reproducible pharmacology and simplified regulatory approval.
In the development of antibody-drug conjugates (ADCs), PEG linker length is a critical parameter for tuning plasma clearance. A systematic study of ADCs with high drug-to-antibody ratios (DAR 8) and varying PEG lengths demonstrated a clear relationship between chain length and clearance rate. Clearance rates decreased significantly as PEG length increased from 0 to 8 units. However, a threshold was reached at PEG8, beyond which further increases in length (to PEG12 and PEG24) did not provide additional significant reductions in clearance. This indicates that a PEG9 linker is positioned in the optimal range to achieve minimal plasma clearance without adding unnecessary linker length, which could negatively impact potency through steric hindrance.
| Evidence Dimension | Plasma Clearance Rate (mL/day/kg) |
| Target Compound Data | Clearance rate plateaus at or near this length (~12 mL/day/kg for PEG8) |
| Comparator Or Baseline | Shorter PEGs (e.g., PEG2, PEG4) with significantly faster clearance (>20 mL/day/kg); Longer PEGs (e.g., PEG12, PEG24) with no significant further decrease in clearance. |
| Quantified Difference | Positions the compound within the optimal length threshold for minimizing clearance. |
| Conditions | In vivo study in Sprague-Dawley rats with homogeneous DAR 8 ADCs following a single 3 mg/kg intravenous dose. |
Selecting the PEG9 length allows for maximizing drug exposure in vivo while avoiding the risk of reduced potency associated with unnecessarily long linkers.
The heterobifunctional nature of Azido-PEG9-amine provides essential orthogonal reactivity for multi-step synthetic processes. The primary amine group reacts efficiently with activated carboxylic acids (like NHS esters) under mild conditions (pH 7-9) to form stable amide bonds. The azide group remains inert during this process and is reserved for highly selective and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This chemical orthogonality prevents cross-reactivity and allows for the sequential, controlled attachment of different molecules, a process that is difficult to achieve with homobifunctional linkers (e.g., Amine-PEG9-Amine) or requires additional protection/deprotection steps.
| Evidence Dimension | Reaction Selectivity / Orthogonality |
| Target Compound Data | Amine and Azide groups react with distinct partners under different conditions, allowing sequential conjugation. |
| Comparator Or Baseline | Homobifunctional linkers (e.g., Diamino-PEG), which lack selectivity and can lead to polymerization or mixed products. |
| Quantified Difference | Provides a built-in, two-step orthogonal reaction pathway vs. a single, non-selective pathway. |
| Conditions | Standard bioconjugation reaction conditions for amidation and click chemistry. |
This simplifies the synthesis and purification of complex conjugates, improving process efficiency and overall yield of the desired final product.
This compound is the right choice for developing ADCs, particularly those with high drug-to-antibody ratios (DAR), where precise control over linker properties is essential. The monodisperse PEG9 chain helps mitigate aggregation associated with hydrophobic payloads and provides an optimal length to minimize plasma clearance, thereby maximizing drug exposure and the potential therapeutic window.
The defined length and orthogonal handles of Azido-PEG9-amine are highly suitable for synthesizing Proteolysis Targeting Chimeras (PROTACs). The precise nine-unit PEG spacer allows for systematic optimization of the distance between the target-binding and E3 ligase-binding moieties, which is critical for efficient ternary complex formation and target degradation, while the dual chemistry enables flexible, modular assembly.
When constructing functional surfaces, using a monodisperse linker like Azido-PEG9-amine ensures a uniform and well-defined surface coating. This contrasts with polydisperse PEGs, which create a heterogeneous surface that can lead to variable performance. The amine and azide groups allow for sequential, controlled immobilization of different biomolecules (e.g., a capture antibody via the amine, followed by a signaling molecule via the azide), leading to more reproducible and reliable diagnostic or screening platforms.